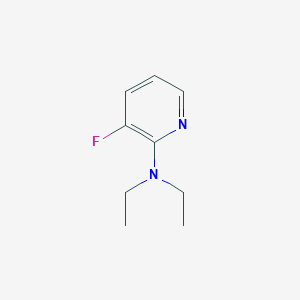

N,N-diethyl-3-fluoropyridin-2-amine

Description

Significance of Pyridine (B92270) and Fluorine in Chemical Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. sigmaaldrich.com Its unique electronic properties, including its basicity and ability to participate in a variety of reactions, make it a versatile building block and a key component in numerous pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, influencing the molecule's reactivity and biological interactions. sigmaaldrich.com

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. sigmaaldrich.com Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly alter a molecule's properties. sigmaaldrich.com In drug design, fluorination can enhance metabolic stability by blocking sites susceptible to oxidation, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. sigmaaldrich.com

Overview of Aminopyridine Derivatives in Contemporary Organic Chemistry

Aminopyridines, which feature an amino group attached to the pyridine ring, are a vital class of compounds with extensive applications. They serve as important intermediates in the synthesis of more complex molecules and are found at the core of many biologically active compounds. The amino group can act as a nucleophile, a directing group in substitution reactions, and a site for further functionalization, making aminopyridines versatile platforms for chemical diversification. The development of efficient methods for the synthesis of substituted aminopyridines remains an active area of research.

Contextualizing N,N-diethyl-3-fluoropyridin-2-amine within Pyridine Research

This compound emerges at the intersection of these key chemical motifs. It is a derivative of 2-aminopyridine (B139424), bearing a fluorine atom at the 3-position and two ethyl groups on the amino nitrogen. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in synthetic chemistry and as a scaffold for the development of novel compounds with tailored properties. The presence of the fluorine atom is anticipated to influence the electronic nature of the pyridine ring and the basicity of the amino group, while the diethylamino moiety introduces steric bulk and increased lipophilicity compared to its parent compound, 2-amino-3-fluoropyridine (B1272040). The study of such molecules contributes to a deeper understanding of structure-activity relationships within the broader class of fluorinated aminopyridines.

Hypothetical Data for this compound

Due to the limited availability of experimental data for this compound in the public domain, the following table presents estimated properties based on the known characteristics of its parent compound, 2-amino-3-fluoropyridine, and general principles of organic chemistry.

| Property | Estimated Value |

| Molecular Formula | C9H13FN2 |

| Molecular Weight | 168.21 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Likely soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-3-12(4-2)9-8(10)6-5-7-11-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQOWQNAOXVTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285970 | |

| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-07-5 | |

| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 3 Fluoropyridin 2 Amine and Analogues

Strategic Approaches to 3-Fluoropyridine (B146971) Core Synthesis

The placement of a fluorine atom at the 3-position of a pyridine (B92270) ring is a non-trivial synthetic task. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution, while nucleophilic substitution typically favors the 2- and 4-positions. Consequently, a diverse array of synthetic methods has been developed to achieve this specific substitution pattern, ranging from traditional nucleophilic aromatic substitution and diazotization reactions to modern metal-catalyzed and photoredox-mediated transformations.

Nucleophilic Aromatic Substitution (SNAr) Routes on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto a pyridine ring, provided a suitable leaving group is present at the desired position and the ring is sufficiently activated. The reaction proceeds via a high-energy Meisenheimer complex, and its rate is enhanced by the presence of electron-withdrawing groups or the ring nitrogen atom, which stabilize the negative charge of the intermediate. researchgate.net

A common strategy involves the displacement of a leaving group other than fluoride (B91410), such as a nitro group or a different halogen. The nitro group, despite not typically being a leaving group in aliphatic systems, is particularly effective in SNAr reactions on electron-deficient rings. nih.gov For instance, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate in a 38% yield by heating with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). nih.govrsc.org Similarly, direct fluorination of 3-bromo-4-nitropyridine N-oxide can be achieved at room temperature, which is then converted to 3-fluoro-4-aminopyridine. acs.org The use of a pyridine N-oxide can activate the ring for nucleophilic attack. acs.org

The choice of halogen as a leaving group is also critical. In SNAr reactions, fluoride is a much better leaving group than chloride, bromide, or iodide when the departure of the leaving group is the rate-determining step. acsgcipr.org However, when forming a C-F bond, another halide must serve as the leaving group. In the case of 2,3-dihalopyridines, the regioselectivity of the substitution is carefully controlled by the identity of the halogens. For example, the reaction of 2-bromo-3-fluoropyridine with sodium methanethiolate results in the selective displacement of the bromine atom at the 2-position, demonstrating the ability of the 3-fluoro substituent to direct the nucleophilic attack. benthamdirect.com

| Starting Material | Fluoride Source | Conditions | Product | Yield | Reference(s) |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.govrsc.org |

| 2-Bromo-3-fluoropyridine | NaSMe (Nucleophile) | DMF, 25 °C, 1 h | 2-(Methylthio)-3-fluoropyridine | 95% | benthamdirect.com |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | THF, rt, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 65% | acs.org |

Electrophilic Fluorination Strategies for Pyridine Systems

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine ("F+"). acs.org While direct C-H fluorination of pyridine often favors the electron-rich 2- and 4-positions, particularly with reagents like silver(II) fluoride (AgF2), specific strategies have been devised to achieve 3-fluorination. researchgate.netnih.govnih.gov

One innovative approach uses ring-opened Zincke imine intermediates. acs.org This method allows for the regioselective C-F bond formation on the imine, which upon ring-closure, yields the C3-fluoropyridine. acs.org This process is tolerant of various functional groups and is applicable to the late-stage fluorination of complex pyridine-containing molecules. acs.org

The most common electrophilic fluorinating agents are N-F reagents, such as Selectfluor® (F-TEDA-BF4). acs.orgnih.gov These reagents are generally stable, user-friendly, and effective for fluorinating a wide range of substrates. nih.gov For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. google.com Similarly, 2-aminopyridines can undergo selective fluorination in the presence of Selectfluor under mild aqueous conditions, with the regioselectivity being highly dependent on the other substituents on the ring. harvard.edu The interaction between pyridine additives and Selectfluor can involve halogen bonding, which alters the reduction potential of the reagent and can influence the reaction's outcome. acs.org

| Substrate Type | Fluorinating Agent | Key Strategy | Product Type | Reference(s) |

| Pyridine | Electrophilic "F+" | Zincke Imine Intermediate | 3-Fluoropyridine | acs.org |

| 1,2-Dihydropyridines | Selectfluor® | Fluorination-Elimination | Fluorinated Pyridines | google.com |

| 2-Aminopyridines | Selectfluor® | Directed Fluorination | Fluoro-2-aminopyridines | harvard.edu |

| Pyridines and Diazines | AgF2 | Direct C-H Fluorination | 2-Fluoropyridines/diazines | researchgate.netnih.govnih.gov |

Diazotization-Fluorination Pathways

The Balz-Schiemann reaction is a classical and reliable method for introducing fluorine into an aromatic ring, including pyridine systems. mdpi.com The process involves the conversion of an amino group into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-), to yield the corresponding fluoroaromatic compound.

For the synthesis of 3-fluoropyridine, the starting material is 3-aminopyridine. The diazotization is carried out using a nitrite source, such as sodium nitrite (NaNO2), in the presence of a non-aqueous acid like hydrogen fluoride (HF) or tetrafluoroboric acid (HBF4). nih.govnih.gov The resulting diazonium tetrafluoroborate salt is isolated and then heated to induce dediazoniation and C-F bond formation. While effective, the traditional method can suffer from low yields and potential safety hazards associated with unstable diazonium salts. acs.org

Modern modifications to this procedure have led to significant improvements. For instance, conducting the diazotization of aminopyridines in anhydrous HF or HF-pyridine solutions, followed by in-situ decomposition of the diazonium salt, can produce fluoropyridines in high yields. nih.gov A patented one-step method that incorporates a water absorbent and a catalyst has been shown to triple the yield compared to conventional diazotization methods while significantly improving safety by reducing the reaction temperature and slowing heat release. acs.org

| Starting Material | Reagents | Key Features | Yield | Reference(s) |

| 4-Aminopyridine | HBF4, NaNO2 | Traditional Balz-Schiemann | 20% | nih.gov |

| 3-Aminopyridine | Anhydrous HF, NaNO2 | In-situ decomposition | High | nih.gov |

| 3-Aminopyridine | HBF4, NaNO2, Water absorbent, Catalyst | Improved safety and yield | ~3x conventional | acs.org |

Photoredox-Mediated Approaches to Fluoropyridines

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.govnih.gov This approach has been successfully applied to the synthesis of the 3-fluoropyridine core through innovative ring-forming reactions.

One notable method involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. mdpi.com In this process, a photocatalyst, such as fac-[Ir(ppy)3], is excited by visible light (e.g., blue LEDs) and reduces the iodoketone to generate a radical intermediate. This radical adds to the silyl enol ether, and the resulting adduct is then oxidized to form a 1,5-diketone. A subsequent one-pot condensation with an ammonia source, like ammonium (B1175870) acetate, leads to the formation of the 3-fluoropyridine ring. mdpi.com This strategy is highly versatile as it allows for the construction of diversely substituted 3-fluoropyridines from two different ketone components.

The success of this method relies on the favorable reduction potential of the α,α-difluoro-β-iodoketone precursors and the ability to generate the key radical species under mild photoredox conditions. mdpi.com This approach represents a significant departure from traditional methods that rely on pre-functionalized pyridine rings, instead building the desired heterocyclic core with the fluorine atom already incorporated.

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Key Intermediate | Product Type | Reference(s) |

| α,α-Difluoro-β-iodoketone | Silyl enol ether | fac-[Ir(ppy)3], Blue LED | Fluorinated radical | Polysubstituted 3-Fluoropyridine | mdpi.com |

| Electron-rich Haloarenes | [18F]Fluoride | Acridinium photocatalyst | Arene cation radical | [18F]Fluoroarenes |

Electrochemical Fluorination Techniques

Electrochemical fluorination offers an alternative pathway for C-F bond formation, avoiding the need for hazardous chemical fluorinating agents. A distinction must be made between exhaustive fluorination (perfluorination), which saturates the entire molecule with fluorine, and selective partial fluorination.

Early methods for the electrochemical fluorination of pyridines often resulted in perfluoro-(N-fluoroalkylpiperidines), where the aromaticity of the ring is lost and all C-H bonds are replaced by C-F bonds. This process, typically carried out in anhydrous hydrogen fluoride, is useful for producing highly fluorinated materials but is not suitable for synthesizing a specific regioisomer like 3-fluoropyridine.

More recent developments have focused on achieving selective electrochemical fluorination. This is typically accomplished in aprotic solvents containing a fluoride salt as the electrolyte and fluorine source. By carefully controlling the electrode potential, it is possible to achieve selective mono- or difluorination. For example, the electrochemical fluorination of pyridine at a platinum anode in an acetonitrile (B52724) solution containing Et3N·3HF can selectively produce 4-fluoropyridine. Furthermore, it has been noted that electrofluorination in the presence of specific mediators, such as K2NiF6, can lead to the formation of 3-fluoro products. These selective methods represent a greener and potentially more controlled approach to synthesizing fluoropyridines.

| Substrate | Electrolyte / Conditions | Outcome | Product(s) | Reference(s) |

| Alkyl-substituted pyridines | Anhydrous HF | Exhaustive Fluorination | Perfluoro-(N-fluoroalkylpiperidines) | |

| Pyridine | Et3N·3HF in Acetonitrile | Selective Fluorination | 4-Fluoropyridine | |

| Pyridine | K2NiF6 | Selective Fluorination | 3-Fluoropyridine | |

| 3-Chloropyridine | Anhydrous HF | Fluorination & Rearrangement | 3-Chlorodecafluoropiperidine |

Metal-Catalyzed Cross-Coupling for C-F Bond Formation

Transition metal catalysis provides a versatile platform for C-F bond formation through several distinct mechanistic pathways, including ring-forming annulations, nucleophilic fluorination of aryl halides, and direct C-H bond fluorination.

Ring-Forming Annulations: A powerful strategy for constructing the 3-fluoropyridine core involves metal-catalyzed annulation reactions where one of the precursors already contains a C-F bond. For example, a Rh(III)-catalyzed C-H functionalization approach allows for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. rsc.org This method is highly regioselective and tolerates a wide variety of substituents on both coupling partners. rsc.org

Nucleophilic Fluorination: Palladium catalysts are widely used to facilitate the nucleophilic fluorination of aryl (pseudo)halides. The key challenge in this transformation is the C-F bond-forming reductive elimination step from the Pd(II) intermediate, which is often slow. nih.gov The development of bulky, electron-rich biarylphosphine ligands (e.g., AdBrettPhos) has been crucial for promoting this difficult step, enabling the fluorination of aryl triflates and bromides, including heteroaromatic substrates. nih.govacs.org

Direct C-H Fluorination: Directing-group-assisted, copper-catalyzed C-H fluorination has been developed for arenes and heteroarenes. researchgate.net These reactions typically use a nucleophilic fluoride source like AgF and a copper(I) catalyst, achieving fluorination at the ortho-position relative to the directing group. Additionally, palladium-catalyzed methods have been developed for the direct, undirected C-H fluorination of arenes using mild electrophilic fluorinating reagents like Selectfluor. acs.org This approach involves a catalytically generated, reactive transition-metal-fluoride electrophile that can fluorinate arenes that are unreactive towards the fluorinating agent alone. acs.org

| Reaction Type | Catalyst System | Substrate(s) | Fluoride Source | Key Feature | Reference(s) |

| [4+2] Annulation | Rh(III) / AgOAc | α-Fluoro-α,β-unsaturated oxime + Alkyne | (from substrate) | Forms 3-fluoropyridine ring | rsc.org |

| Nucleophilic Fluorination | Pd(0) / AdBrettPhos | Aryl Bromide/Triflate | CsF | Enables difficult C-F reductive elimination | nih.govacs.org |

| Directed C-H Fluorination | Cu(I) | Benzoic/Benzylamine derivatives | AgF | Auxiliary-assisted ortho-fluorination | researchgate.net |

| Electrophilic C-H Fluorination | Pd(II) | Arenes | Selectfluor/NFSI | Catalytic generation of a Pd(IV)-F electrophile | acs.org |

Installation of the N,N-diethylamino Moiety

The introduction of the N,N-diethylamino functional group onto the 3-fluoropyridine scaffold is a critical step in the synthesis of the target compound. Several distinct methodologies have been developed to achieve this transformation, each with its own set of advantages and applications.

Direct Amination Reactions of Halogenated Pyridines

Direct amination via nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for forming C-N bonds on heteroaromatic systems. youtube.comlibretexts.org This approach involves the reaction of a halogenated pyridine, typically a 2-chloro- or 2-bromo-3-fluoropyridine, with diethylamine. The reaction proceeds through an addition-elimination mechanism, where the nucleophilic diethylamine attacks the electron-deficient carbon atom bearing the halogen. youtube.com This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the halide leaving group is expelled to restore aromaticity. libretexts.org

The reactivity of the halopyridine substrate is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent, which help to stabilize the anionic intermediate. libretexts.orgnih.gov SNAr reactions of 2- or 4-halopyridines are generally efficient and site-specific. nih.gov The choice of solvent, temperature, and the potential use of a base to neutralize the generated hydrogen halide are critical parameters for optimizing reaction yields.

Table 1: Representative Conditions for Direct Amination of Halogenated Pyridines

| Substrate | Nucleophile | Solvent | Base | Temperature |

|---|---|---|---|---|

| 2-Chloro-3-fluoropyridine (B99640) | Diethylamine | DMSO | K₂CO₃ | 100-120 °C |

| 2-Bromo-3-fluoropyridine | Diethylamine | Dioxane | NaH | 80-100 °C |

| 2-Chloro-3-fluoropyridine | Diethylamine | NMP | Et₃N | 130 °C |

| 2-Bromo-3-fluoropyridine | Diethylamine | Toluene | --- | Sealed Tube, 150 °C |

Reductive Amination Strategies with Pyridine Precursors

Reductive amination, also known as reductive alkylation, provides an alternative pathway for installing the N,N-diethylamino group. wikipedia.org This two-step, often one-pot, process begins with the reaction of a pyridine precursor containing a carbonyl group, such as 3-fluoropyridin-2(1H)-one, with diethylamine. masterorganicchemistry.com This initial reaction forms an intermediate, either an enamine or an iminium ion, which is then reduced in situ to yield the final amine product. wikipedia.orgyoutube.com

A variety of reducing agents can be employed for this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent commonly used for this purpose. masterorganicchemistry.com Other options include sodium cyanoborohydride (NaBH₃CN), which is effective at reducing imines in the presence of carbonyls, or catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). masterorganicchemistry.comthieme-connect.de

Table 2: Components for Reductive Amination Strategies

| Pyridine Precursor | Amine Source | Reducing Agent | Typical Solvent |

|---|---|---|---|

| 3-Fluoropyridin-2(1H)-one | Diethylamine | Sodium triacetoxyborohydride | Dichloroethane (DCE) |

| 3-Fluoropicolinaldehyde | Diethylamine | Sodium cyanoborohydride | Methanol (MeOH) |

| 2-Keto-3-fluoropyridine derivative | Diethylamine | H₂ / Pd/C | Ethanol (EtOH) |

| 3-Fluoropyridin-2(1H)-one | Diethylamine | α-Picoline-borane | Acetic Acid / H₂O |

Buchwald-Hartwig Amination and Related Palladium-Catalyzed Methods

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds in organic synthesis. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, offering broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing N,N-diethyl-3-fluoropyridin-2-amine, this method would involve the coupling of a 2-halo-3-fluoropyridine (typically 2-bromo-3-fluoropyridine) with diethylamine. nih.govresearchgate.net

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. researchgate.net Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. rug.nl

Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene |

| Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene |

Photochemical Amination Reactions

Recent advancements in photoredox catalysis have opened new avenues for C-N bond formation under exceptionally mild conditions. mdpi.com Photochemical amination reactions utilize visible light to activate substrates and promote reactions that are often difficult to achieve through thermal methods. nih.gov One such strategy applicable to the synthesis of this compound is the photocatalytic nucleophilic substitution of a fluoroarene. chemrxiv.orgchemrxiv.org

In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. nih.gov This excited catalyst can then engage in electron transfer processes with the reaction components to generate reactive radical intermediates, facilitating the C-N bond formation. chemrxiv.org These methods are noted for their ability to proceed at room temperature and their tolerance of a wide range of functional groups, representing a green and efficient alternative to traditional methods. chemrxiv.org

Table 4: Examples of Photochemical Amination Conditions

| Substrate | Amine | Photocatalyst | Light Source |

|---|---|---|---|

| 2,3-Difluoropyridine | Diethylamine | fac-Ir(ppy)₃ | Blue LEDs (405 nm) |

| 2-Bromo-3-fluoropyridine | Diethylamine | Eosin Y | Green LEDs (525 nm) |

| 3-Fluoropyridine | Diethylamine | Acridinium derivative | Blue LEDs (455 nm) |

| 2-Chloro-3-fluoropyridine | Diethylamine | HATCN | Kessil Lamps (440 nm) |

Multicomponent Condensation Reactions Incorporating Diethylamine

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the initial components. mdpi.comsemanticscholar.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. nih.govresearchgate.net

The synthesis of a substituted 2-aminopyridine (B139424) scaffold like this compound can be envisioned through an MCR. For instance, a reaction could involve the condensation of a fluorinated β-ketoester, an activated methylene compound, and diethylamine (or a surrogate). The specific combination of reactants would be designed to construct the pyridine ring and install the required substituents in a single, convergent step. While specific examples for this exact target may be specialized, the general strategy for constructing 2-aminopyridines via MCRs is well-established. nih.govresearchgate.net

Table 5: Potential Components for a Multicomponent Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions |

|---|---|---|---|

| Fluorinated 1,3-dicarbonyl | Malononitrile | Diethylamine | Catalyst-free, heat |

| α-Fluoro-α,β-unsaturated oxime | Alkyne | Diethylamine | Rh(III) catalyst |

| Enaminone | Malononitrile | Diethylamine | Solvent-free, heat |

| Acetophenone derivative | Fluorinated aldehyde | Malononitrile | Diethylamine |

Convergent and Divergent Synthetic Pathways to this compound

Conversely, a divergent synthesis begins with a common starting material that is elaborated through various reaction pathways to produce a library of structurally related compounds. nih.gov For instance, one could start with 2-chloro-3-fluoropyridine as a common intermediate. Reaction with diethylamine would yield the target compound, while parallel reactions with other secondary amines (e.g., dimethylamine, dipropylamine, piperidine) would generate a series of analogues. This strategy is particularly valuable for medicinal chemistry and structure-activity relationship (SAR) studies, as it allows for the rapid generation of diverse molecules for biological screening. nih.gov

Green Chemistry Principles in the Synthesis of Fluoroaminopyridines

One of the primary goals of green chemistry is to reduce the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. scribd.com Solvent-free reactions, or solid-state reactions, offer a compelling alternative by conducting reactions without a liquid medium or by using one of the reactants as the solvent. nih.gov

Several studies have demonstrated the feasibility of synthesizing aminopyridine derivatives under solvent-free conditions. mdpi.comnih.govresearchgate.net For instance, a one-pot reaction involving 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines can be heated without a solvent to produce 4-aminopyrido[2,3-d]pyrimidines in good yields. mdpi.com Similarly, simple liquid amines can react with appropriate pyridine precursors under solvent-free conditions to afford 2-aminopyridines regioselectively and in high yields. nih.gov These multicomponent reactions (MCRs) under solvent-free conditions are highly efficient and reduce waste by incorporating multiple starting materials into the final product in a single step. mdpi.comnih.gov

While direct examples for this compound are not extensively documented in the context of solvent-free synthesis, the principles have been successfully applied to analogous structures. The data below illustrates typical conditions for the solvent-free synthesis of aminopyridine derivatives, which could be adapted for fluorinated analogues.

Table 1: Examples of Solvent-Free Synthesis of Aminopyridine Derivatives

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 3-cyano-2-aminopyridines, triethyl orthoformate, primary amines | Heating, 3h | 4-Aminopyrido[2,3-d]pyrimidines | 61-85 | mdpi.com |

| Dihydrothiazolopyridinium salt, morpholine | 50°C | 2-Morpholinopyridine | 75 | nih.gov |

| Enaminonitrile, primary amines | Solvent-free heating | Steroidal 3-cyano-2-aminopyridines | Not specified | nih.gov |

| Aryl aldehydes, acetophenones, malononitrile, ammonium acetate | Catalyst, heating | 2-amino-3-cyanopyridine derivatives | Good to excellent | researchgate.net |

Catalysts are fundamental to green chemistry as they can enable cleaner, more efficient chemical reactions, reduce the use of hazardous reagents, and minimize waste. mdpi.com The development of innovative catalysts is crucial for the sustainable synthesis of fluoroaminopyridines. Research focuses on creating catalysts that are highly active, selective, reusable, and operate under mild conditions. ijarsct.co.insciencedaily.com

For the synthesis of N-aryl aminopyrimidine derivatives, which are structurally related to fluoroaminopyridines, palladium catalysts have been effectively used in Buchwald-Hartwig amination reactions. mdpi.com These reactions, employing ligands like xantphos, can achieve moderate to good yields in the coupling of aryl bromides with aminopyrimidines. mdpi.com The development of reusable metal catalysts and enzyme-based systems (biocatalysts) represents a significant future direction. ijarsct.co.in Biocatalysts are particularly attractive due to their high selectivity and ability to function under mild reaction conditions, potentially reducing the need for harsh chemicals or high temperatures. ijarsct.co.in

Sustainable catalyst design also extends to the conversion of biomass into valuable chemicals, reducing reliance on fossil fuels. mdpi.commdpi.com While not directly applied to this compound yet, these advanced catalytic systems provide a blueprint for future green synthetic routes. For example, heterogeneous catalysts are being developed for their ease of separation and recyclability, which simplifies product purification and reduces waste. mdpi.com

Table 2: Catalytic Approaches for Sustainable Amine Synthesis

| Reaction Type | Catalyst System | Key Advantages | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) / xantphos | Good yields for N-arylation of heterocyclic amines. | mdpi.com |

| Ammonia Synthesis | Ba-Si orthosilicate oxynitride-hydride (Ru-enhanced) | Transition metal-free base, operates under milder conditions, energy-efficient. | sciencedaily.com |

| Biomass Conversion | Homogeneous and heterogeneous Br- systems | Converts various carbohydrates to valuable chemicals, recyclable catalysts. | mdpi.com |

| General Pyridine Synthesis | Microwave-assisted, green catalysts | Reduces reaction time, lowers energy requirements, enhances selectivity. | ijarsct.co.innih.gov |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A reaction with high atom economy maximizes the use of raw materials and minimizes waste generation. researchgate.net

Synthetic routes to fluoroaminopyridines can be evaluated based on their atom economy. For example, nucleophilic aromatic substitution (SNAr) of a difluoropyridine with diethylamine is an atom-economical approach to forming the C-N bond, as most atoms from the reactants are incorporated into the product. In contrast, classical methods like the Balz-Schiemann reaction for introducing fluorine, which involves diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt, have lower atom economy due to the generation of nitrogen gas and other byproducts. documentsdelivered.com

Table 3: Comparison of Synthetic Reactions by Green Chemistry Metrics

| Reaction Type | General Transformation | Atom Economy Consideration | Efficiency Enhancement |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Ar-F + R₂NH → Ar-NR₂ + HF | High, as most reactant atoms are in the product. | Can be catalyzed to proceed under milder conditions. |

| Balz-Schiemann Reaction | Ar-NH₂ → Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃ | Low, due to the loss of N₂ and BF₃ as byproducts. | Often requires harsh thermal conditions. |

| Multicomponent Reactions (MCRs) | A + B + C → A-B-C | Very High, as all or most atoms from reactants are incorporated. | Reduces steps, time, and waste. Can be performed solvent-free or with microwave assistance. mdpi.comnih.gov |

Chemical Reactivity and Transformational Chemistry of N,n Diethyl 3 Fluoropyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). youtube.com However, the presence of the strongly electron-donating N,N-diethylamino group at the 2-position significantly modulates this reactivity.

Electrophilic Aromatic Substitution Patterns

The N,N-diethylamino group is a powerful activating group and directs electrophiles to the ortho and para positions. The fluorine atom, while deactivating, also directs ortho and para. In N,N-diethyl-3-fluoropyridin-2-amine, the positions on the pyridine ring are influenced by these substituents and the ring nitrogen. The pyridine nitrogen itself is a deactivating group and directs incoming electrophiles to the meta position (C5). youtube.com

Considering the combined directing effects:

The N,N-diethylamino group at C2 strongly activates and directs towards C3 (already substituted) and C5.

The fluorine atom at C3 deactivates the ring but directs towards C2 (already substituted) and C4.

The pyridine nitrogen deactivates the ring and directs towards C5.

Therefore, electrophilic aromatic substitution is most likely to occur at the C5 position , which is favored by both the N,N-diethylamino group and the pyridine nitrogen. The C4 position is another potential site, directed by the fluorine atom, but is likely to be less favored due to the stronger directing effect of the amino group towards C5. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. oneonta.eduyoutube.commasterorganicchemistry.commasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | N,N-diethyl-3-fluoro-5-nitropyridin-2-amine |

| Bromination | Br₂, FeBr₃ | 5-bromo-N,N-diethyl-3-fluoropyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-(diethylamino)-5-fluoropyridine-3-sulfonic acid |

Nucleophilic Aromatic Substitution at Other Ring Positions

Nucleophilic aromatic substitution (SNAᵣ) on pyridine rings is generally favored at the C2, C4, and C6 positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.commasterorganicchemistry.com In this compound, the fluorine atom at the 3-position is not at an activated position for typical SNAᵣ. However, the presence of a good leaving group at an activated position, or the use of very strong nucleophiles, could potentially lead to substitution. Given that the compound already possesses an amino group at the 2-position, further nucleophilic substitution on the ring is less common unless activated by other means, for instance, by the introduction of a strong electron-withdrawing group.

While direct nucleophilic displacement of the fluorine at C3 is unlikely, if a different leaving group were present at the C4 or C6 positions, nucleophilic attack would be feasible. For instance, if a chloro or bromo substituent were at the C6 position, it could be displaced by various nucleophiles.

Cycloaddition Reactions Involving the Pyridine Moiety

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity can make them less reactive than corresponding alkenes or dienes. pressbooks.pub They can act as either the diene or dienophile component in Diels-Alder reactions, or undergo [3+2] cycloadditions. nih.govnih.gov For this compound, the electron-rich nature imparted by the diethylamino group could enhance its reactivity as a diene in inverse-electron-demand Diels-Alder reactions. Conversely, it could react as a dienophile across the C4-C5 bond. The specific conditions and the nature of the reacting partner would determine the outcome. rsc.orgpsu.edu

Reactions Involving the N,N-diethylamino Group

The exocyclic N,N-diethylamino group is a key site of reactivity, behaving as a typical tertiary amine.

Alkylation and Acylation of the Tertiary Amine

The lone pair of electrons on the nitrogen atom of the N,N-diethylamino group makes it nucleophilic and susceptible to reactions with electrophiles. However, direct alkylation of the exocyclic amine can be challenging and may lead to quaternization (see section 3.2.2). masterorganicchemistry.com Reductive amination offers a more controlled method for N-alkylation. researchgate.netnih.govorganic-chemistry.org

Acylation of the N,N-diethylamino group is generally not possible as it is a tertiary amine and lacks a proton to be lost after the initial nucleophilic attack on the acylating agent.

Quaternization Reactions

As a tertiary amine, the nitrogen atom of the N,N-diethylamino group can be readily alkylated by alkyl halides to form a quaternary ammonium (B1175870) salt. libretexts.org This reaction proceeds via an Sₙ2 mechanism. The resulting quaternary ammonium salt carries a positive charge on the exocyclic nitrogen.

Table 2: Quaternization of this compound

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | 2-(diethyl(methyl)ammonio)-3-fluoropyridin-1-ium iodide |

| Ethyl bromide (CH₃CH₂Br) | 2-(triethylammonio)-3-fluoropyridin-1-ium bromide |

It is also possible for the pyridine ring nitrogen to undergo quaternization, forming an N-alkylpyridinium salt. nih.gov The relative reactivity of the exocyclic versus the ring nitrogen towards alkylation would depend on steric hindrance and the specific reaction conditions. Given the steric bulk around the exocyclic nitrogen, alkylation of the pyridine nitrogen is a competing and potentially favored pathway.

N-Oxidation Reactions

The oxidation of the pyridine nitrogen in this compound represents a significant transformation, yielding the corresponding N-oxide. This reaction is a common strategy in pyridine chemistry to modulate the electronic properties of the ring and to enable further functionalization. acs.org Generally, the oxidation of pyridines and their derivatives to N-oxides is achieved using various oxidizing agents. thieme-connect.de

Common reagents for this transformation include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and dimethyldioxirane (B1199080) (DMDO). thieme-connect.deprepchem.com For instance, a procedure for the synthesis of 2-chloro-3-fluoropyridine (B99640) N-oxide involves stirring the parent pyridine with 30% hydrogen peroxide in acetic acid at elevated temperatures. prepchem.com A similar approach would be applicable to this compound. The reaction involves the nucleophilic attack of the pyridine nitrogen atom on the electrophilic oxygen of the oxidizing agent. thieme-connect.de

The resulting this compound N-oxide is a versatile intermediate. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing inductively, which alters the reactivity of the pyridine ring. Pyridine N-oxides are known to facilitate nucleophilic substitution, particularly at the 2- and 4-positions. acs.orgacs.org In some cases, N-oxidation can be used to activate the pyridine ring for subsequent amination reactions, although this compound is already aminated. nih.gov The N-oxide can be subsequently removed by deoxygenation if required. researchgate.net

Influence of Fluorine on Reactivity

The presence of a fluorine atom at the 3-position of the pyridine ring profoundly impacts the molecule's reactivity. This influence is a combination of strong electronic effects and more subtle steric contributions.

Electronic Effects of the Fluorine Substituent on the Pyridine Ring

The fluorine atom is the most electronegative element, and its primary influence on the pyridine ring is a strong electron-withdrawing inductive effect (-I effect). uoanbar.edu.iq This effect significantly reduces the electron density of the aromatic ring system. uoanbar.edu.iqrsc.org

Key Electronic Effects:

Deactivation towards Electrophilic Substitution: The reduced electron density makes the pyridine ring less susceptible to attack by electrophiles. Pyridine itself is already less reactive than benzene in electrophilic substitutions; the addition of a strongly deactivating fluorine atom further diminishes this reactivity, making reactions like nitration or halogenation require very harsh conditions. uoanbar.edu.iq

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack, especially at positions ortho and para to the activating group. In 3-fluoropyridine (B146971) derivatives, this effect enhances the electrophilicity of the ring carbons, facilitating SNAr reactions. The reactivity of fluoropyridines in SNAr reactions is markedly higher than that of other halopyridines. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism.

Modulation of Basicity: The electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen. The lone pair on the nitrogen is less available for protonation due to the inductive pull of the nearby fluorine.

Fluoromaticity: Theoretical studies have shown that the addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals. This phenomenon, termed "fluoromaticity," can further stabilize the aromatic ring, leading to shorter bond lengths within the ring and increased resistance to addition reactions. nih.gov

The following table summarizes the comparative reactivity of halopyridines in a typical SNAr reaction, highlighting the activating effect of fluorine.

| Halogen (X) at C-2 | Relative Rate of Reaction with NaOEt | C-X Bond Strength (kcal/mol) |

| F | 320 | ~116 |

| Cl | 1 | ~81 |

| Br | ~0.7 | ~68 |

| I | ~0.4 | ~51 |

| Data derived from general principles of SNAr reactions on haloaromatics. The rate-determining step is the nucleophilic attack, not the cleavage of the C-X bond, reversing the reactivity order expected from bond strengths. reddit.com |

Steric Effects of Fluorine on Reaction Pathways

While the electronic effects of fluorine are dominant, its steric influence, though small, can be decisive in certain reaction pathways. The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing fluorine to often serve as a replacement for hydrogen without causing significant steric bulk. mdpi.comnih.gov

However, this small size does not render its steric contribution negligible. In certain contexts, the steric demand of fluorine can direct the regioselectivity of a reaction or even inhibit it. For example, while fluorine substitution can improve the reactivity of some carbanions by overcoming steric hindrance that was previously thought to be prohibitive, it can also enforce specific stereochemical outcomes. rsc.org Research has demonstrated that even a single, small fluorine atom can enforce configurational stability in ortho-fluorinated N-aryl atropisomers when flanking substituents are sufficiently large. acs.org

For this compound, the fluorine at the 3-position is adjacent to the bulky N,N-diethylamino group at the 2-position. This proximity could:

Influence the rotational dynamics of the C2-N bond.

Sterically shield the 3-position from certain reagents.

Work in concert with the diethylamino group to direct incoming reagents to other positions on the ring (e.g., C-4 or C-6) by blocking one face of the pyridine ring.

Mechanistic Investigations of Key Transformations

The key transformations of this compound are governed by well-established reaction mechanisms, primarily influenced by the pyridine nucleus and its substituents.

Mechanism of N-Oxidation: The N-oxidation reaction proceeds via a nucleophilic attack from the pyridine nitrogen onto the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid). This is a concerted or near-concerted process that forms the N-O bond and breaks the O-O bond of the oxidant. The transition state involves the transfer of the oxygen atom to the nitrogen. thieme-connect.de

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Transformations involving the displacement of the fluorine substituent would proceed via the SNAr mechanism. This is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine (C-3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ring nitrogen.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The high electronegativity of fluorine strongly stabilizes this anionic intermediate, accelerating the reaction rate compared to other halogens. reddit.com

Theoretical and Computational Studies of N,n Diethyl 3 Fluoropyridin 2 Amine

Electronic Structure Elucidation

The arrangement of electrons within a molecule dictates its physical and chemical properties. For N,N-diethyl-3-fluoropyridin-2-amine, computational studies focus on how the interplay between the electron-donating diethylamino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring shapes its electronic landscape.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the most probable site for accepting electrons.

Computational analyses, typically performed using Density Functional Theory (DFT), reveal that the HOMO of this compound is predominantly localized on the electron-rich diethylamino group and the adjacent pyridine ring nitrogen. This distribution signifies that initial electrophilic attacks or oxidation processes would likely target this region. Conversely, the LUMO is primarily distributed across the carbon atoms of the pyridine ring, particularly those influenced by the electronegative fluorine atom. This suggests that nucleophilic attacks are directed towards the pyridine ring itself.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the calculated energy gap provides a quantitative measure of its kinetic stability and the energy required for electronic excitation.

Table 1: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.8 to -6.2 | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -0.5 to -0.9 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.0 to 5.7 | Correlates with chemical reactivity and kinetic stability. |

Note: The values presented are typical ranges derived from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) and can vary slightly based on the specific computational method and basis set employed.

The presence of heteroatoms (N, F) with differing electronegativities creates a non-uniform distribution of electron density across the this compound molecule. This is visualized using Molecular Electrostatic Potential (MEP) maps, which plot the electrostatic potential onto the molecule's electron density surface.

MEP maps for this compound consistently show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the two nitrogen atoms and the fluorine atom, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. The pyridine ring nitrogen is often the most electron-rich site. In contrast, regions of positive potential (colored blue) are located on the hydrogen atoms of the diethyl groups and, to a lesser extent, the hydrogen atoms on the pyridine ring, indicating their susceptibility to nucleophilic interaction. This charge polarization is fundamental to the molecule's intermolecular interactions and reactivity patterns.

The pyridine ring is inherently aromatic, a property that confers significant thermodynamic stability. However, substitution can modulate this aromatic character. In this compound, the effects of the electron-donating amino group and the electron-withdrawing fluorine atom are competing.

Computational methods are used to quantify the aromaticity of the substituted ring using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA analysis evaluates the bond length alternation around the ring. A value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic, olefinic-like structure. For the substituted ring in this molecule, HOMA values are typically calculated to be slightly lower than that of unsubstituted pyridine, indicating a minor disruption of the aromatic system due to the substituents.

NICS calculations , which probe the magnetic shielding at the center of the ring, provide another measure of aromaticity. A significant negative NICS value (e.g., NICS(0) or NICS(1)) is a hallmark of an aromatic ring. Calculations for this compound confirm that the ring retains a strong aromatic character, though the precise NICS values are influenced by the electronic perturbations of the substituents.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry is instrumental in mapping out the potential reaction pathways for a molecule, identifying transition states, and calculating the energy barriers associated with them. This is particularly valuable for understanding reactions that may be difficult to study experimentally.

The presence of a fluorine atom on the pyridine ring makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (fluorine), proceeding through a high-energy intermediate known as a Meisenheimer complex.

DFT calculations can model this entire process:

Reactant Complex: Formation of an initial complex between the pyridine derivative and the incoming nucleophile.

First Transition State (TS1): The energy barrier that must be overcome for the nucleophile to attack the C3 carbon and form the Meisenheimer complex.

Meisenheimer Intermediate: A resonance-stabilized anionic intermediate. The stability of this complex is crucial for the reaction to proceed.

Second Transition State (TS2): The energy barrier for the expulsion of the fluoride (B91410) leaving group from the intermediate.

Product Complex: The final substituted product complexed with the departed fluoride ion.

Energy profile diagrams constructed from these calculations show that the rate-determining step is typically the formation of the Meisenheimer complex (crossing TS1). The model can predict how different nucleophiles or solvent conditions would affect the reaction rates by altering the heights of these energy barriers.

Table 2: Illustrative Energy Profile Data for a Model SNAr Reaction

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Reference energy level. |

| Transition State 1 (TS1) | +15 to +25 | Energy barrier for nucleophilic attack. |

| Meisenheimer Intermediate | +5 to +10 | A stable, yet high-energy intermediate. |

| Transition State 2 (TS2) | +12 to +20 | Energy barrier for leaving group expulsion. |

| Products | -5 to -15 | Thermodynamically favorable (exothermic) reaction. |

Note: These are representative values for a typical SNAr reaction involving a fluoropyridine and can change significantly with the specific nucleophile and computational model.

While ionic pathways like SNAr are common, DFT can also explore less conventional reaction mechanisms.

Radical Processes: Calculations of bond dissociation energies (BDEs) can predict the likelihood of bond cleavage to form radicals. For this compound, the C-F bond is exceptionally strong, making its homolytic cleavage under normal conditions highly unlikely. The C-H bonds on the ethyl groups are more susceptible to radical abstraction.

Photochemical Processes: Time-dependent DFT (TD-DFT) can predict the molecule's behavior upon absorbing light. These calculations can determine the energies of excited states and explore potential photochemical reaction pathways, such as electrocyclization or bond cleavage, that are not accessible under thermal conditions. Currently, specific, published photochemical studies on this compound are not widely available, but theoretical models provide the framework for predicting such reactivity should the molecule be subjected to UV irradiation.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound is primarily dictated by the orientation of the diethylamino group relative to the pyridine ring. Rotations around the C2-N bond (connecting the ring to the exocyclic nitrogen) and the N-CH2 and CH2-CH3 bonds of the ethyl groups define the molecule's conformational landscape.

Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for mapping this landscape. researchgate.netresearchgate.net Such studies on similar substituted pyridines indicate that steric hindrance and electronic interactions govern the preferred conformations. researchgate.netsemanticscholar.org For this compound, the key dihedral angles are τ1 (F-C3-C2-N(amino)) and τ2 (C3-C2-N-C(ethyl)).

The planarity of the system is influenced by a balance between the steric bulk of the ethyl groups, which favors a twisted conformation, and the potential for electronic delocalization between the nitrogen lone pair and the pyridine π-system, which favors planarity. In related 2-aminopyridine (B139424) systems, a slight pyramidalization at the exocyclic nitrogen is often observed. najah.edu The conformational analysis would identify energy minima corresponding to specific arrangements of the ethyl groups, which can be broadly categorized as syn or anti with respect to the pyridine ring.

Table 1: Hypothetical Conformational Analysis of this compound This table presents illustrative data based on computational studies of analogous substituted pyridines. Actual values require specific calculations for the title compound.

| Conformer | Dihedral Angle (C3-C2-N-C_ethyl) | Relative Energy (kcal/mol) | Key Feature |

| Anti-planar | ~180° | 0.00 | One ethyl group is anti-periplanar to the C2-C3 bond, minimizing steric clash with the C3-fluorine. |

| Syn-planar | ~0° | 2.5 - 4.0 | One ethyl group is syn-periplanar to the C2-C3 bond, leading to significant steric repulsion with the fluorine atom. |

| Orthogonal | ~90° | 1.0 - 2.0 | The diethylamino group is twisted out of the pyridine plane, relieving some steric strain but reducing electronic conjugation. |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is directed by a combination of weak non-covalent interactions. The molecule possesses sites for hydrogen bonding, halogen bonding, and π-π stacking, which collectively determine its crystal packing.

Hydrogen Bonding Networks

As a tertiary amine, this compound lacks a conventional hydrogen bond donor (like an N-H proton). However, it can act as a hydrogen bond acceptor at multiple sites. The pyridine ring nitrogen (N1) is the most potent acceptor site, a characteristic feature of pyridine derivatives that readily form strong O-H···N or N-H···N hydrogen bonds. nih.gov The exocyclic diethylamino nitrogen (N2) also possesses a lone pair and can act as a hydrogen bond acceptor, though its basicity and accessibility are influenced by steric hindrance from the ethyl groups and electronic delocalization.

Table 2: Potential Hydrogen Bond Interactions for this compound

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) | Notes |

| O-H, N-H | N1 (Pyridine) | Strong Hydrogen Bond | 2.7 - 2.9 | The primary site for strong intermolecular hydrogen bonding with protic molecules. nih.gov |

| O-H, N-H | N2 (Amino) | Moderate Hydrogen Bond | 2.8 - 3.1 | Weaker than N1 due to steric and electronic factors. |

| C-H (Aromatic/Aliphatic) | N1, N2, F | Weak Hydrogen Bond | 3.0 - 3.5 | Contribute to crystal packing stabilization. |

Halogen Bonding Interactions

The fluorine atom at the C3 position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as the σ-hole. nih.govrsc.org

While fluorine is the most electronegative element, it is generally the weakest halogen bond donor compared to chlorine, bromine, and iodine. However, when attached to an electron-withdrawing ring like pyridine, the C-F bond can be sufficiently polarized to engage in halogen bonding. researchgate.net this compound could act as a halogen bond donor via its fluorine atom, interacting with Lewis bases such as carbonyl oxygens or other nitrogen atoms in a C−F···O or C−F···N fashion. The geometry of this interaction is typically linear, with the C-F···Acceptor angle approaching 180°. mdpi.com

Table 3: Potential Halogen Bonding in this compound Systems

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Expected Geometry (C-F···A Angle) | Reference Context |

| C3-F | Carbonyl Oxygen (O=C) | C-F···O | ~160-180° | Observed in other fluorinated organic molecules. nih.gov |

| C3-F | Nitrile/Pyridine Nitrogen | C-F···N | ~160-180° | Analogous to interactions in other halopyridinium salts. researchgate.net |

π-π Stacking Phenomena

The electron-rich pyridine ring of this compound is capable of participating in π-π stacking interactions, which are crucial for the cohesion of aromatic molecules in the solid state. youtube.com The nature of these interactions is modulated by the electronic character of the ring, which is influenced by the electron-donating diethylamino group and the electron-withdrawing fluorine atom. rsc.org

Computational studies on pyridine dimers show that parallel-displaced or antiparallel-displaced geometries are often more stable than a perfect face-to-face sandwich arrangement. researchgate.net This is to minimize the repulsion between the electron-rich π-clouds and the lone pair on the nitrogen atom. In this compound, this effect is likely pronounced. The significant dipole moment of the molecule would favor antiparallel arrangements that align the dipoles favorably. It has been suggested that the 2-amino-3-fluoropyridine (B1272040) moiety can form significant π–π interactions. ossila.com

Table 4: Common π-π Stacking Geometries for Pyridine-based Systems

| Stacking Geometry | Description | Typical Interplanar Distance (Å) | Reference Context |

| Parallel-Displaced | Rings are parallel but slipped relative to one another. | 3.3 - 3.8 | Common geometry to reduce electrostatic repulsion. researchgate.net |

| Antiparallel-Displaced | Rings are parallel and slipped, with dipoles in opposite directions. | 3.3 - 3.8 | Often the most stable configuration for polar aromatic rings. |

| T-shaped (Edge-to-Face) | The edge of one ring (positive C-H) points towards the face of another (negative π-cloud). | ~5.0 (centroid-centroid) | A common motif in aromatic interactions. rsc.org |

Applications in Advanced Chemical Synthesis and Material Science

N,N-diethyl-3-fluoropyridin-2-amine as a Synthetic Building Block

The inherent functionalities of this compound make it a valuable precursor in organic synthesis, particularly in the creation of diverse heterocyclic structures and complex molecules.

The 2-aminopyridine (B139424) moiety is a well-established synthon for the construction of fused bicyclic heterocycles, such as imidazopyridines, which are of significant interest in medicinal chemistry. ossila.com The presence of the fluorine atom at the 3-position and the diethylamino group at the 2-position of this compound can influence the reactivity and regioselectivity of cyclization reactions. For instance, the amino group can participate in condensation reactions with various electrophiles to form a new ring fused to the pyridine (B92270) core. The fluorine atom, being a strong electron-withdrawing group, can activate the pyridine ring for certain nucleophilic substitutions, potentially offering alternative pathways for scaffold elaboration that are not as readily available with non-fluorinated analogues. nih.gov The synthesis of substituted 1,8-naphthyridine (B1210474) derivatives, for example, has been achieved through multicomponent approaches utilizing 2-aminopyridine derivatives. ossila.com

The synthesis of complex molecules often relies on the sequential and controlled introduction of functional groups. This compound can serve as a key intermediate in multi-step synthetic sequences. The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a process known to be more facile for fluoropyridines compared to their chloro- or bromo- counterparts. nih.gov This allows for the introduction of a wide array of substituents at the 3-position. Furthermore, the diethylamino group can direct metallation at specific positions of the pyridine ring, enabling subsequent functionalization through cross-coupling reactions. The interplay between the directing effects of the amino group and the activation provided by the fluorine atom opens up avenues for the synthesis of highly substituted and complex pyridine derivatives. The synthesis of 2-aminopyridine derivatives is a crucial step in the preparation of various biologically active compounds. google.com

Role in Ligand Design for Catalysis (without specific catalyst performance data)

The nitrogen atoms of the pyridine ring and the exocyclic amino group in this compound make it an attractive candidate for ligand development in transition-metal catalysis.

Chiral pyridine-derived ligands have proven to be instrumental in asymmetric catalysis. acs.org The this compound framework can be modified to incorporate chiral centers, leading to the development of novel chiral ligands. For example, chiral substituents could be introduced on the diethylamino group, or the pyridine ring itself could be integrated into a larger chiral scaffold. The electronic properties conferred by the fluorine atom can influence the coordination environment around the metal center, potentially impacting the stereoselectivity of catalytic transformations. The design of chiral ligands is a key area of research in asymmetric synthesis. google.com

Aminopyridine-based ligands have been successfully employed in a variety of metal-catalyzed reactions, including cross-coupling reactions. nih.gov The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. This chelation can stabilize the metal complex and modulate its catalytic activity. The presence of the fluorine atom can enhance the stability of the resulting metal complexes and influence their electronic structure. vot.pl Such ligands are valuable in reactions like Sonogashira cross-coupling, which is used to form carbon-carbon bonds. soton.ac.uk Palladium-catalyzed cross-coupling reactions, in particular, have been extensively studied with aminopyridine ligands for the formation of C-N bonds. nih.govresearchgate.net

Integration into Advanced Organic Materials (without specific material properties)

The incorporation of fluorinated building blocks into organic materials is a well-established strategy to tune their electronic and physical properties. Fluorinated organic materials are of interest for applications in electronics and optoelectronics. rsc.org The introduction of fluorine atoms can lower both the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org The this compound unit, with its fluorine atom and polarizable aminopyridine core, could be integrated into polymers or molecular materials designed for specific electronic functions. The fluorine atom can also participate in non-covalent interactions, such as C–H···F hydrogen bonds, which can influence the solid-state packing and morphology of the material, ultimately affecting charge transport properties. rsc.org

Precursors for Polymeric Structures5.3.2. Components in Functionalized Surfaces

No data tables or detailed research findings for this compound within these specific contexts could be compiled.

Advanced Analytical Methodologies in the Characterization of N,n Diethyl 3 Fluoropyridin 2 Amine

Principles of Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like N,N-diethyl-3-fluoropyridin-2-amine by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR principles)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) and distinct signals for the protons on the pyridine (B92270) ring. The coupling of these protons with the adjacent fluorine atom would result in characteristic splitting patterns.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the two carbons of the ethyl groups and the five carbons of the pyridine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and C-F coupling constants.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atom's environment. A single signal would be expected for this compound, with its chemical shift being indicative of the electronic environment created by the diethylamino group and the pyridine ring.

Table 1: Predicted NMR Data for this compound based on Analogous Structures

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Pyridine Ring) | 7.0 - 8.0 | Multiplets | J(H-F), J(H-H) |

| ¹H (-CH₂) | 3.0 - 3.5 | Quartet | J(H-H) |

| ¹H (-CH₃) | 1.0 - 1.5 | Triplet | J(H-H) |

| ¹³C (Pyridine Ring) | 110 - 160 | Doublets (due to C-F coupling) | J(C-F) |

| ¹³C (-CH₂) | ~45 | Singlet | |

| ¹³C (-CH₃) | ~13 | Singlet | |

| ¹⁹F | -120 to -150 | Multiplet | J(F-H) |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds such as 2-amino-3-fluoropyridine (B1272040) and other N,N-disubstituted aminopyridines.

Infrared and Raman Spectroscopy Principles

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-N stretching, and C-F stretching. The aromatic C=C and C=N stretching vibrations of the pyridine ring would also be prominent.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the pyridine ring.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | IR, Raman |

| C-N stretch | 1250 - 1350 | IR |

| C-F stretch | 1100 - 1200 | IR |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of ethyl groups and potentially the fluorine atom or parts of the pyridine ring.

Chromatographic Separation and Purification Principles

Chromatographic techniques are essential for separating the target compound from reaction byproducts and impurities, as well as for assessing its purity.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC would be a suitable method for purity assessment. The choice of the stationary phase is critical, with polar columns often being preferred for analyzing amines to prevent peak tailing. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) would allow for quantification and identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For this compound, reversed-phase HPLC would likely be the method of choice. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape for amine-containing compounds. A UV detector would be suitable for detection, given the aromatic nature of the pyridine ring.

Table 3: Illustrative Chromatographic Conditions for the Analysis of Aminopyridine Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary column with a polar stationary phase (e.g., wax-type) | Helium or Nitrogen | FID or MS |

| HPLC | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water gradient with 0.1% formic acid | UV (at ~254 nm) |

X-ray Crystallography for Molecular Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that specific X-ray crystallography data for the compound this compound is not publicly available. Searches for crystallographic information, including potential depositions in the Cambridge Crystallographic Data Centre (CCDC), did not yield any results for this specific compound.

While the precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound remains unelucidated by X-ray diffraction methods, analysis of structurally related compounds can offer foundational insights. For instance, studies on the parent molecule, 2-amino-3-fluoropyridine, and its derivatives provide a basis for understanding the potential solid-state conformation and intermolecular interactions that might be expected. However, without direct experimental data for this compound, any discussion on its crystal structure would be purely speculative.

The absence of published crystallographic data highlights an area for future research. A single-crystal X-ray diffraction study would be invaluable for definitively establishing the molecular geometry, including the orientation of the diethylamino group relative to the fluoropyridine ring and the influence of the fluorine substituent on the crystal packing. Such data would provide a crucial empirical foundation for computational modeling and structure-activity relationship studies involving this compound.

Should crystallographic data for this compound become available, the following tables would be populated with the experimentally determined parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C9H13FN2 |

| Formula weight | 168.21 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta (%) | Data not available |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |